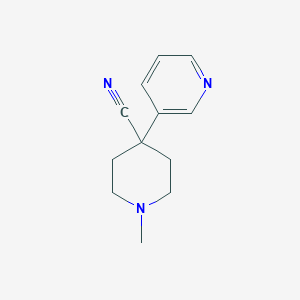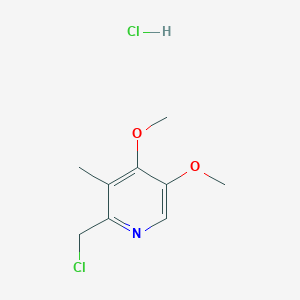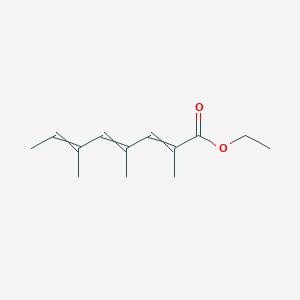
Ethyl 2,4,6-trimethylocta-2,4,6-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4,6-trimethylocta-2,4,6-trienoate is an organic compound characterized by its unique structure, which includes three conjugated double bonds and three methyl groups attached to an octa-2,4,6-trienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4,6-trimethylocta-2,4,6-trienoate can be achieved through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the product. Other methods include the use of Wittig olefination and Horner-Wadsworth-Emmons reactions, although these may have limitations in terms of selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pd-catalyzed cross-coupling reactions due to their efficiency and high yield. The use of advanced catalytic systems and optimized reaction conditions ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4,6-trimethylocta-2,4,6-trienoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alkanes or alcohols.
Scientific Research Applications
Ethyl 2,4,6-trimethylocta-2,4,6-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of ethyl 2,4,6-trimethylocta-2,4,6-trienoate involves its interaction with various molecular targets and pathways. The conjugated double bonds allow for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparison with Similar Compounds
- Ethyl 2,4,6-trimethylheptanoate
- Ethyl 2,4,6-trimethylhexanoate
- Ethyl 2,4,6-trimethylpentanoate
Comparison: Ethyl 2,4,6-trimethylocta-2,4,6-trienoate is unique due to its three conjugated double bonds, which are not present in the similar compounds listed above
Properties
CAS No. |
102103-77-5 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
ethyl 2,4,6-trimethylocta-2,4,6-trienoate |
InChI |
InChI=1S/C13H20O2/c1-6-10(3)8-11(4)9-12(5)13(14)15-7-2/h6,8-9H,7H2,1-5H3 |
InChI Key |
PRPMAUVDRNJQPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC(=CC(=CC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
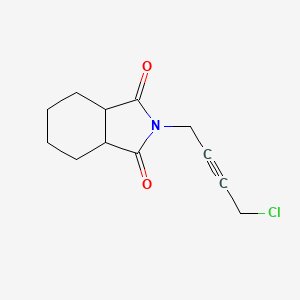

![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
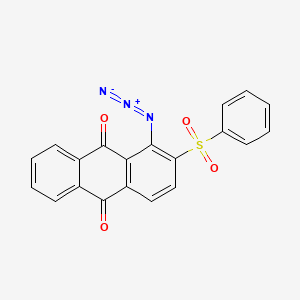
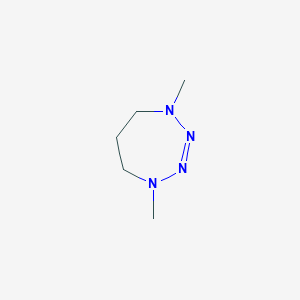

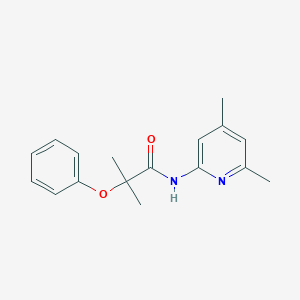
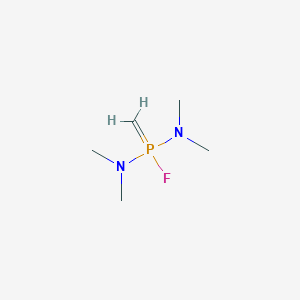
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)
